molecular formula C13H19NO2 B1422279 {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine CAS No. 1251264-15-9

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

Cat. No.: B1422279
CAS No.: 1251264-15-9
M. Wt: 221.29 g/mol
InChI Key: XMGKBBLWNLWJFF-UHFFFAOYSA-N
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Description

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine (CAS 1251264-15-9 ) is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is supplied as an oily substance and should be stored at 4°C . This compound belongs to a class of synthetically valuable scaffolds featuring a benzylamine core linked to a tetrahydropyran (oxane) ring via an ether linkage. The presence of both an aromatic primary amine and an ether-oxygen-rich oxane moiety makes it a versatile building block in medicinal chemistry and drug discovery research. The primary amine group serves as a key handle for conjugation and the synthesis of amide or sulfonamide derivatives, while the oxane ring can contribute to the solubility and metabolic stability of resulting compounds. Researchers utilize this and structurally related phenylmethanamine compounds as critical intermediates in the development of novel pharmaceutical candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(oxan-4-yloxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGKBBLWNLWJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-dihalopentane with a suitable base.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the oxane derivative with formaldehyde under acidic conditions.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the amine group, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine with structurally similar compounds, highlighting key substituents and molecular properties:

Compound Name Substituent at Phenyl Ring Molecular Formula Molecular Weight Key Features Reference
{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine 3-[(Oxan-4-yloxy)methyl] C₁₃H₁₉NO₂ 221.30 Oxygen-rich heterocycle; potential for hydrogen bonding
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine 3-Fluoro, 4-(oxan-4-yloxy) C₁₂H₁₆FNO₂ 225.26 Fluorine enhances electronegativity; dual substituents modulate reactivity
{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine 4-Methoxy, 3-[(oxan-4-yloxy)methyl] C₁₄H₂₁NO₃ 251.33 Methoxy group increases lipophilicity; steric effects
[3-(Piperidin-1-ylmethyl)phenyl]methanamine 3-(Piperidin-1-ylmethyl) C₁₃H₂₀N₂ 204.32 Nitrogen-containing heterocycle; basic center for ionic interactions
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine 3-[(2-Ethoxyethoxy)methyl] C₁₂H₁₉NO₂ 209.29 Flexible ether chain; potential for improved solubility
N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine 3-(1-Methylpyrazol-3-yl) C₁₂H₁₅N₃ 201.27 Aromatic heterocycle; pyrazole enhances π-π stacking

Key Structural Insights :

  • Oxan-4-yl vs.
  • Fluorine and Methoxy Substituents : Fluorine’s electronegativity can modulate electron density and metabolic stability, whereas methoxy groups increase steric bulk and lipophilicity .
  • Ether Chains vs. Heterocycles : Flexible chains (e.g., 2-ethoxyethoxy) may enhance solubility, whereas rigid heterocycles (e.g., pyrazole) improve target specificity .

Yield and Purity :

  • Oxan-4-yl derivatives exhibit moderate to high yields (e.g., 67–91% in ), while piperidine analogs may require more complex purification due to basicity .
  • Purity for FTO inhibitors (e.g., FTO-30 N) exceeds 95%, achieved via column chromatography or recrystallization .

Structure-Activity Relationships (SAR) :

  • Heterocyclic Substituents : Oxygen-rich groups (e.g., oxan) may improve solubility but reduce membrane permeability compared to nitrogen-containing rings .

Physicochemical and Spectroscopic Data

NMR Trends :

  • Oxan-4-yl Protons : Distinct δ 3.5–4.0 ppm (CH₂-O) and δ 1.5–2.0 ppm (oxan ring CH₂) in ¹H NMR .
  • Piperidine Protons : δ 2.2–2.8 ppm (N-CH₂) and δ 1.4–1.7 ppm (piperidine CH₂) .

Mass Spectrometry :

  • HRMS data for FTO inhibitors confirm molecular weights with <5 ppm error, ensuring structural accuracy .

Biological Activity

{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an oxane (tetrahydropyran) moiety and a phenyl ring. This compound is being investigated for its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine is C₁₁H₁₅NO₂, with a molecular weight of approximately 193.25 g/mol. The presence of the oxane ring enhances the compound's solubility and reactivity, making it a candidate for diverse chemical applications and biological studies.

Table 1: Structural Features of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

FeatureDescription
Oxane MoietyTetrahydropyran ring
Phenyl RingAromatic structure influencing biological activity
Amine GroupPotential for nucleophilic substitution reactions

The mechanism of action for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine involves its binding to specific molecular targets. It is hypothesized that the compound modulates enzymatic activity or receptor signaling pathways, leading to alterations in cellular functions. Understanding these interactions is crucial for assessing its therapeutic potential.

Biological Activity

Preliminary studies suggest that {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine may influence various biochemical pathways. Specifically, it has shown potential interactions with chemokine receptors involved in inflammatory responses and immune system regulation.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates activity of specific enzymes
Receptor BindingInteracts with chemokine receptors
Pathway ModulationInfluences inflammatory and immune pathways

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives. These studies have highlighted the compound's potential as a lead candidate for drug development.

  • Synthesis and Evaluation : A study synthesized several derivatives of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, assessing their biological activities against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential anticancer properties .
  • Inflammatory Response Modulation : Another investigation reported that {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine could inhibit the activation of NF-kB signaling pathways in macrophages, which are critical in mediating inflammatory responses . This finding supports its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine, and what experimental parameters influence yield?

  • Answer : The compound is typically synthesized via multi-step routes involving nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Activation of the oxan-4-yloxy group using reagents like NaH or K₂CO₃ to facilitate coupling with a brominated phenyl precursor .
  • Step 2 : Reductive amination or protection/deprotection strategies to introduce the methanamine group. Thioglycolic acid and ZnCl₂ are often used as catalysts in analogous syntheses .
  • Critical Parameters : Reaction temperature (often 0–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine:aldehyde intermediates) significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. How is {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine characterized using spectroscopic and chromatographic methods?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify the oxan-4-yloxy methylene (δ\delta 3.5–4.0 ppm) and aromatic protons (δ\delta 6.8–7.4 ppm). The methanamine group shows a singlet near δ\delta 1.8–2.2 ppm for NH₂ .
  • IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS validates purity (>97%) and molecular weight (e.g., m/z 207.27 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine derivatives?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Modifications : Fluorine or methoxy substituents at the 3-/4-positions alter electronic profiles and target binding. For example, 3-fluoro analogs show enhanced membrane permeability .
  • Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24–48 hrs) affect potency .
  • Methodology : Standardize protocols (e.g., MIC assays) and use computational docking (AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase .

Q. What strategies optimize the pharmacokinetic properties of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine for in vivo studies?

  • Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or pyridyl) to reduce logP. Analogs with logP <2.5 show improved aqueous solubility .
  • Prodrug Design : Acetylate the methanamine group to enhance bioavailability, with enzymatic cleavage in target tissues .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots. Methylation of the oxane ring reduces oxidative degradation .

Q. How can computational modeling guide the design of {3-[(Oxan-4-yloxy)methyl]phenyl}methanamine analogs with enhanced selectivity?

  • Answer :

  • Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., serotonin transporters) to identify steric clashes.
  • QSAR Models : Coramine substituents with Hammett σ values >0.6 improve electron-withdrawing effects and target affinity .
  • Docking Studies : Prioritize analogs with hydrogen bonds to key residues (e.g., Tyr452 in kinase targets) and low RMSD (<2.0 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
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{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.